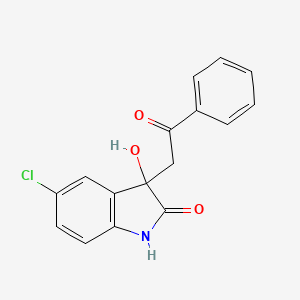

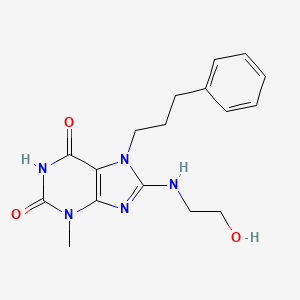

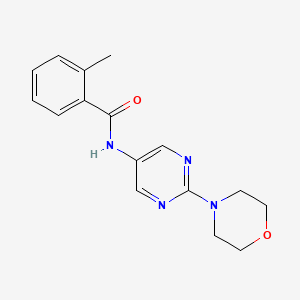

5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one is a useful research compound. Its molecular formula is C16H12ClNO3 and its molecular weight is 301.73. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-HIV-1 Agents

Research has identified the potential of 3-hydroxy-indolin-2-one analogs, which includes 5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one, as anti-HIV-1 agents. These compounds have demonstrated effectiveness in inhibiting the HIV-1 reverse transcriptase (RT) enzyme and exhibiting anti-HIV-1 activity at low concentrations. Structural modifications, such as halogenation, have been shown to enhance their potency against RT (Chander et al., 2018).

Antioxidant and Antimicrobial Potential

A study focusing on the green synthesis of 3-substituted-3-hydroxyindolin-2-ones, which includes this compound, demonstrated significant antioxidant and antimicrobial properties. These compounds have shown potent inhibitory action against various bacterial pathogens, presenting them as potential synthetic origin antimicrobial and antioxidant agents (Dandia et al., 2013).

Anticancer Agents

Several studies have explored the use of 3-hydroxy-indolin-2-one analogs as potential anticancer agents. These compounds have shown in vitro cytotoxicity against various human tumor cell lines, indicating their potential as leads in anticancer drug development. Specific structural variants of these compounds have displayed promising anti-proliferative activity, suggesting a viable avenue for new cancer therapies (Penthala et al., 2010).

Antimicrobial Activity

Research into the synthesis of 5-chloroindoline-2,3-dione derivatives, including the subject compound, has revealed significant antibacterial and antifungal activity. These findings suggest the potential application of these compounds in addressing various pathogenic microorganisms (Shingade et al., 2012).

Green Chemistry Synthesis

The compound has been involved in research focusing on eco-friendly synthesis approaches. These studies aim to develop efficient, high-yield synthesis methods that are environmentally benign, contributing to sustainable chemistry practices (Brahmachari & Banerjee, 2014).

Mécanisme D'action

Target of Action

The primary target of 5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one is the angiotensin-converting enzyme 2 (ACE2) receptor . This receptor plays a crucial role in the cellular entry of SARS-CoV-2, the virus responsible for COVID-19 .

Mode of Action

This compound selectively interferes with the binding of the SARS-CoV-2 spike receptor-binding domain (RBD) to the host ACE2 receptor . It achieves this with a 50% inhibitory concentration (IC50) of 0.26 μM . Molecular docking studies reveal that this compound preferentially binds within the ACE2 receptor-binding site in a region distinct from where spike mutations in SARS-CoV-2 variants occur .

Biochemical Pathways

Its ability to disrupt ace2 interactions with the rbds from various sars-cov-2 variants suggests it may influence pathways related to viral entry and infection .

Result of Action

The primary result of the action of this compound is the disruption of the interaction between the SARS-CoV-2 spike protein and the host ACE2 receptor . This disruption potentially inhibits the entry of the virus into host cells, thereby preventing infection .

Analyse Biochimique

Biochemical Properties

5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been found to selectively interfere with the binding of the SARS-CoV-2 spike receptor-binding domain (RBD) to the host angiotensin-converting enzyme 2 (ACE2) receptor . This interaction is crucial for the cellular entry of SARS-CoV-2 .

Cellular Effects

In cellular contexts, this compound has been shown to disrupt ACE2 interactions with the RBDs from beta, delta, lambda, and omicron variants of SARS-CoV-2 . This suggests that it could potentially inhibit multiple SARS-CoV-2 variants, including those capable of circumventing vaccine and immune responses .

Molecular Mechanism

Molecular docking studies have revealed that this compound preferentially binds within the ACE2 receptor-binding site in a region distinct from where spike mutations in SARS-CoV-2 variants occur . This suggests that it exerts its effects at the molecular level by disrupting the binding interactions between the SARS-CoV-2 spike protein and the ACE2 receptor .

Propriétés

IUPAC Name |

5-chloro-3-hydroxy-3-phenacyl-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRURBYBWMWNNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3018126.png)

![methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate](/img/structure/B3018137.png)

![1-[(2,3,4,5,6-Pentafluorophenyl)methyl]pyrazole-3-ylamine](/img/structure/B3018138.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)

![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)

amino}thiophene-2-carboxylic acid](/img/structure/B3018147.png)